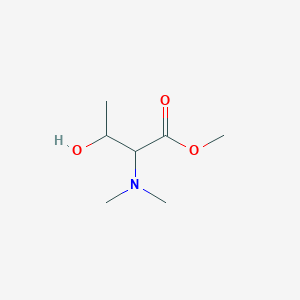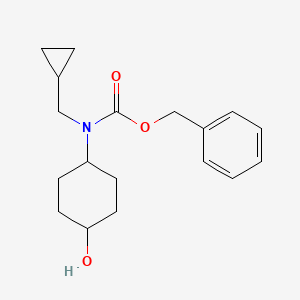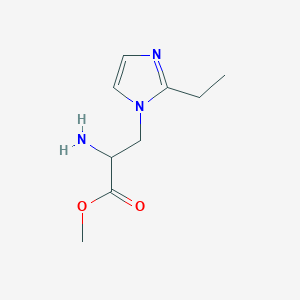![molecular formula C14H12N2O4 B13490819 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
The synthesis of 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of the compound may also involve the protection of functional groups, cyclization, and substitution reactions under specific conditions .
Analyse Des Réactions Chimiques
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic acyl substitution reactions, such as Fischer esterification, can occur with this compound.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid can be compared with other similar compounds, such as:
Phenylpyridines: These compounds share a similar structural framework and exhibit comparable chemical properties.
Benzoic Acid Derivatives: Compounds like 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid are used in similar applications and have related chemical structures.
Pyrimidine Derivatives: These compounds are widely studied for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12N2O4 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
4-(5-acetamidopyridin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9(17)16-11-4-7-13(15-8-11)20-12-5-2-10(3-6-12)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
BZDJWPGFOIQOGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)

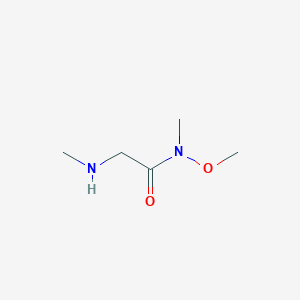

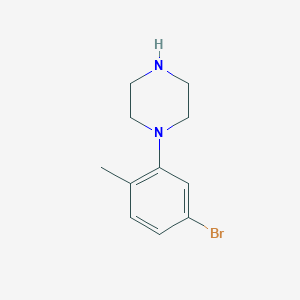

![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

